1-(环戊基甲基)-1H-吡唑-4-羧酸

描述

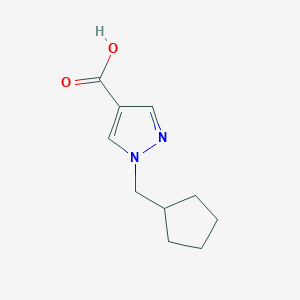

1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成溶剂

环戊基甲基醚 (CPME): , 是一种相关的化合物,因其在有机合成中作为环保溶剂而闻名 . 由于其结构相似性,1-(环戊基甲基)-1H-吡唑-4-羧酸也可能起到类似的作用,可能提供高沸点、低毒性和在各种化学条件下的稳定性。

制药工业

在制药行业中,像 CPME 这样的溶剂因其低环境影响和在活性药物成分 (API) 合成中的高性能而受到重视 . 考虑到该化合物可能具有低毒性和高化学稳定性,可以对其在 API 生产中的功效和安全性进行研究。

绿色化学

化学领域对环境可持续实践的推动导致了对最小化环境影响的溶剂的探索 . 鉴于 CPME 作为绿色溶剂的应用不断增加,1-(环戊基甲基)-1H-吡唑-4-羧酸可能会被探索其在绿色化学中的应用,重点关注其原子经济性和可回收性。

双相反应

CPME 的性质使其适用于双相反应,其中涉及两个不互溶的相 . 该化合物在这些反应中也可能同样有用,由于其独特的化学属性,可能提高反应速率或产物分离。

氧化反应

CPME 因其稳定性和低汽化热而被用于氧化反应 . 因此,1-(环戊基甲基)-1H-吡唑-4-羧酸可能在氧化反应中很有价值,可能会提供增强的反应条件或结果。

自由基反应

CPME 对氢原子提取的稳定性使其成为自由基反应的候选者 . 该化合物也可能适合自由基反应,值得研究其在这种情况下反应性和稳定性。

生物活性

1-(Cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and discusses relevant research findings, case studies, and structure-activity relationships.

Chemical Structure

The chemical structure of 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid features a pyrazole ring with a cyclopentylmethyl group and a carboxylic acid functional group. Its molecular formula is .

Synthesis

The compound can be synthesized through various chemical reactions, primarily starting from 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde. Key reactions include:

- Oxidation : The aldehyde group is oxidized to form the carboxylic acid using agents like potassium permanganate or chromium trioxide.

- Reduction : The aldehyde can also be reduced to form alcohols using sodium borohydride or lithium aluminum hydride.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reactants | Products |

|---|---|---|

| Oxidation | Aldehyde | Carboxylic Acid |

| Reduction | Aldehyde | Alcohol |

| Substitution | Pyrazole | Substituted Pyrazoles |

Antimicrobial Properties

Research has indicated that 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid exhibits antimicrobial activity . In various studies, it has shown effectiveness against several bacterial strains. For instance, a study demonstrated that derivatives of pyrazole compounds had significant inhibitory effects on pathogenic bacteria, suggesting that modifications in the structure could enhance this activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines in cell lines stimulated by lipopolysaccharides (LPS). This mechanism suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Anticancer Activity : A study focused on the development of pyrazole derivatives for anticancer applications found that certain modifications to the pyrazole scaffold led to enhanced antiproliferative effects against cancer cell lines, indicating that 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid could serve as a lead compound for further development .

- Enzyme Inhibition : Another investigation explored the enzyme inhibition capabilities of pyrazole derivatives, highlighting the importance of specific substituents in enhancing binding affinity to target enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substitutions on the pyrazole ring significantly affect biological activity. For example, compounds with electron-withdrawing groups at specific positions exhibited improved inhibitory activities against enzymes related to inflammation and cancer progression.

Table 2: Structure-Activity Relationships

| Compound | Substituent | Activity Level |

|---|---|---|

| Compound A | -NO2 (para) | High |

| Compound B | -Cl (meta) | Moderate |

| Compound C | -OCH3 (ortho) | Low |

属性

IUPAC Name |

1-(cyclopentylmethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(14)9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSIPURZKPZBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。